

overcoming solubility challenges of morpholine-based compounds

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Compound of Interest

Compound Name: 2-(4-Ethoxy-phenyl)-1-morpholin-4-yl-ethanethione
CAS No.: 4947-83-5
Cat. No.: B10899590

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Formulation & Solubility Tech Support Center

Welcome to the Technical Support Center. As drug development professionals, we frequently incorporate the morpholine ring into our lead compounds. Morpholine is a "privileged scaffold" in medicinal chemistry, particularly for Central Nervous System (CNS) targets, because its balanced lipophilic-hydrophilic profile and weak basicity (pKa ~8.4) enhance both aqueous solubility and blood-brain barrier permeability[1],[2],[3].

However, adding a morpholine moiety does not grant immunity to the thermodynamic realities of drug formulation. High crystal lattice energies, extreme lipophilicity of the parent scaffold, and pH-dependent solvation can still cause your compound to "crash out" of solution. This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to resolve these exact issues.

Part 1: Quantitative Data & Causality Matrices

To troubleshoot effectively, we must first understand the physicochemical boundaries of the morpholine ring. Tuning the basicity and understanding the pKa of the amine is a primary step

in ensuring bioavailability[4].

Table 1: Physicochemical Parameters of the Morpholine Scaffold

Parameter	Typical Value	Formulation Implication
pKa (Conjugate Acid)	-8.3 - 8.4	Highly soluble in gastric pH (1.2) due to protonation; severe risk of precipitation in intestinal pH (6.8) as it reverts to the free base[3].
LogP (Morpholine alone)	-0.86	Highly hydrophilic; improves overall API solvation energy, but can be overpowered by highly lipophilic parent scaffolds (e.g., kinase inhibitors).

| Hydrogen Bonding | 2 Acceptors (N, O) | Enhances interaction with protic solvents and precipitation-inhibiting polymers (e.g., HPMC, PVP)[1]. |

Table 2: Counterion Selection Matrix for Morpholine APIs (Target pKa ~8.4) Solution chemistry dictates that a pKa difference (

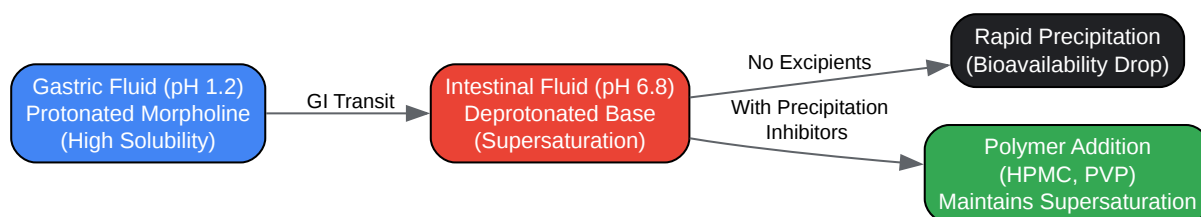
) of at least two units between the base and the acid is required to form a stable salt in water[5].

Counterion (Acid)	pKa of Acid	(vs Morpholine)	Mechanistic Outcome & Suitability
Hydrochloric Acid	-6.1	14.5	Excellent. Complete proton transfer. High solubility, but poses a risk of hygroscopicity.
Methanesulfonic Acid	-1.2	9.6	Excellent. Forms stable mesylate salts; the lipophilic methyl group aids in wetting highly hydrophobic parent scaffolds.
Maleic Acid	1.9	6.5	Good. Forms stable, highly crystalline salts. Good balance of solubility and solid-state stability.
Acetic Acid	4.7	3.7	Marginal/Poor. Barely meets the rule. High risk of disproportionation (reverting to free base) during drying or storage.

Part 2: Troubleshooting FAQs

Q1: My morpholine-based API dissolves perfectly in Simulated Gastric Fluid (SGF, pH 1.2) but precipitates immediately upon transition to Simulated Intestinal Fluid (SIF, pH 6.8). How do I fix this? Mechanistic Cause: This is the classic "weak base precipitation" problem. At pH 1.2, the morpholine nitrogen is >99.9% protonated, carrying a positive charge that massively lowers the solvation energy required to dissolve the drug. At pH 6.8, the environment approaches the drug's pKa (~8.4). A significant fraction reverts to the neutral free base, dropping the solubility

exponentially. Solution: You cannot solve this with salt formation alone, as the salt will still dissolve in the stomach and precipitate in the intestine. You must employ a "Spring and Parachute" strategy. Formulate the API as a salt or Amorphous Solid Dispersion (the "spring" to drive supersaturation) and add a precipitation inhibitor like HPMCAS or PVP (the "parachute") to sterically hinder crystal nucleation in the intestine.

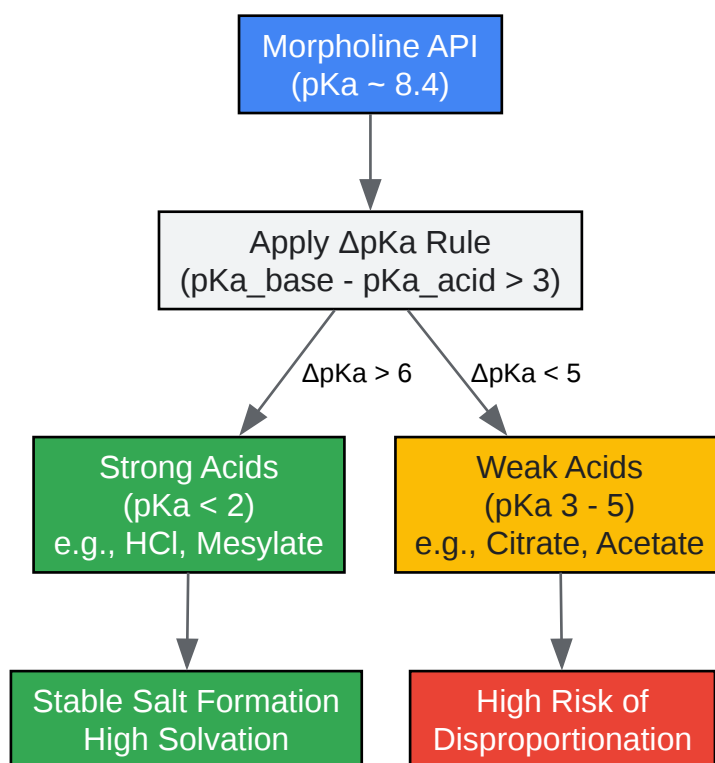


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Mechanistic pathway of pH-dependent precipitation and the spring-and-parachute mitigation strategy.

Q2: I want to form a salt to improve the intrinsic dissolution rate. Which counterions should I screen? Mechanistic Cause: Salt formation relies on proton transfer. If the acid is too weak, the proton is shared rather than transferred, resulting in a cocrystal or a highly unstable salt that will disproportionate back to the free base upon exposure to moisture[5],[6]. Solution: Apply the

rule. Since morpholine's pKa is ~8.4, you must select acids with a pKa < 5.4 (ideally < 2.0 for maximum stability). Stick to strong acids like HCl, methanesulfonic acid, or maleic acid.



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Logical workflow for morpholine salt counterion selection based on the ΔpK_a rule.

Q3: My compound has a high melting point ($>200^\circ\text{C}$) and even the HCl salt has poor aqueous solubility. What's the next step? Mechanistic Cause: A melting point over 200°C indicates a massive crystal lattice energy. The thermodynamic cost of breaking these intermolecular bonds is so high that neither the morpholine ring's hydrophilicity nor salt formation can overcome it. Solution: You must bypass the crystal lattice entirely. Transition to an Amorphous Solid Dispersion (ASD) using hot-melt extrusion or spray drying, or utilize complexation with cyclodextrins to shield the lipophilic domains[7].

Part 3: Self-Validating Experimental Protocols

To ensure data integrity, every protocol below is designed as a self-validating system, meaning it contains internal controls that prove the assay functioned correctly regardless of the outcome of your specific API.

Protocol 1: Tier 1 Salt Screening & Disproportionation Testing

Objective: Identify stable salt forms of a morpholine-based API and verify they do not revert to the free base in aqueous environments.

- Solubilization: Dissolve 50 mg of the morpholine free base in a minimal volume of a water-miscible solvent (e.g., THF or Acetone) at 50°C.
- Acid Addition: Add 1.05 molar equivalents of the selected counterion (e.g., Methanesulfonic acid). Stir for 2 hours.
- Crystallization: Slowly cool to 4°C. If no crystals form, add an anti-solvent (e.g., heptane) dropwise until cloudy, then hold at 4°C overnight.
- Validation Check (Critical): Perform a physical mixture control (API + Acid powder, no solvent). Analyze both the crystallized product and the physical mixture via Differential Scanning Calorimetry (DSC). Self-Validation: A true salt will show a single, novel endothermic melting point distinct from the physical mixture. If the thermogram matches the physical mixture, you have a eutectic, not a salt.
- Disproportionation Stress Test: Slurry 10 mg of the confirmed salt in 1 mL of pH 6.8 phosphate buffer for 24 hours. Filter, dry, and analyze by X-Ray Powder Diffraction (XRPD). If the diffractogram matches the original free base, the salt is unstable in intestinal pH.

Protocol 2: Anti-Solvent Precipitation Assay (Polymer "Parachute" Selection)

Objective: Identify the optimal polymer to maintain supersaturation of the morpholine API in intestinal pH.

- Stock Preparation: Prepare a highly concentrated stock of the morpholine API in DMSO (10 mg/mL).
- Buffer Preparation: Prepare FaSSIF (Fasted State Simulated Intestinal Fluid, pH 6.8) containing 0.1% w/v of candidate polymers (HPMC, PVP, HPMCAS).
- Validation Check (Critical): Run a vehicle control (inject DMSO stock into FaSSIF without polymer). Self-Validation: The vehicle control must show rapid turbidity (precipitation) within 5 minutes at 400 nm on a UV-Vis spectrophotometer. If it does not precipitate, your stock is not

concentrated enough to induce supersaturation; increase the DMSO stock concentration and repeat.

- Induce Supersaturation: Inject 100 μL of the DMSO stock into 10 mL of the polymer-dosed FaSSIF solutions at 37°C.
- Kinetic Monitoring: Monitor absorbance/turbidity at 400 nm continuously for 120 minutes. Select the polymer that maintains baseline absorbance (clear solution) for the longest duration.

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